molecular formula C15H11F3O4 B14089475 4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B14089475
M. Wt: 312.24 g/mol
InChI Key: HCEDZPPTRIVQNL-UHFFFAOYSA-N
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Description

4-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features both methoxy and trifluoromethoxy functional groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of Methoxy and Trifluoromethoxy Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Formation of 4-methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of 4-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-methanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

    4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

4-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability, lipophilicity, and potential for diverse chemical reactivity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H11F3O4

Molecular Weight

312.24 g/mol

IUPAC Name

2-methoxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C15H11F3O4/c1-21-13-6-5-10(8-12(13)14(19)20)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

HCEDZPPTRIVQNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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